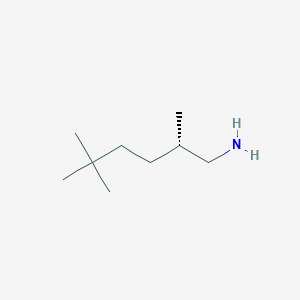

(2S)-2,5,5-Trimethylhexan-1-amine

Description

Contextualization of Chiral Branched Primary Amines in Organic Synthesis

Chiral amines are crucial components in the field of asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. tdx.cat They are widely present in natural products, pharmaceuticals, and agrochemicals, making their synthesis a key area of research. tdx.cat Chiral primary amines, such as the structural class to which (2S)-2,5,5-Trimethylhexan-1-amine belongs, are highly valued as:

Chiral Building Blocks: They serve as starting materials or key intermediates for the synthesis of more complex chiral molecules. unibo.it Their inherent chirality can be transferred to the target product through various chemical transformations.

Organocatalysts: In the last few decades, chiral primary amines have emerged as powerful organocatalysts, which are small organic molecules that can accelerate a chemical reaction enantioselectively. beilstein-journals.org They can form reactive intermediates like enamines or iminium ions with carbonyl compounds, which then participate in a variety of asymmetric reactions, including Aldol and Mannich reactions. alfa-chemistry.comnih.gov

Chiral Auxiliaries and Ligands: These amines can be attached to a substrate to guide a reaction to a specific stereochemical outcome, after which the auxiliary can be removed. They are also used to create chiral ligands for transition metal catalysts, which are instrumental in many types of asymmetric hydrogenation and C-H functionalization reactions. google.comscribd.com

The steric bulk provided by the trimethylhexyl group in a molecule like this compound can be particularly influential in controlling the approach of reactants in a catalytic process, thereby enhancing stereoselectivity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to molecular function. nih.gov The difference between enantiomers (non-superimposable mirror images) like a hypothetical (2R)- and the specified this compound can lead to vastly different biological and chemical effects. This is because most biological systems, such as enzymes and receptors, are themselves chiral.

The principle of molecular recognition dictates that molecules interact with a high degree of specificity, often described as a "lock and key" model. chembk.com A molecule's shape and the spatial orientation of its functional groups determine how it binds to a receptor or fits into the active site of an enzyme. escholarship.org Therefore, one enantiomer might bind perfectly and elicit a desired response, while the other may not bind at all or could even cause a different, potentially undesirable, effect. nih.gov This principle is the cornerstone of modern drug development and is also critical in fields like materials science and catalysis, where specific stereostructures can lead to unique material properties or reaction outcomes. nih.gov

The development of new and efficient methods for synthesizing amines, particularly those with branched and chiral structures, is a major focus of current chemical research. rsc.org Traditional methods often have limitations, leading chemists to explore novel strategies. cymitquimica.com Key research trajectories include:

Catalytic Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent and a catalyst. Advances are focused on developing catalysts that can handle sterically hindered substrates to produce highly branched amines. google.combldpharm.com

C-H Bond Functionalization: This modern approach involves the direct conversion of a C-H bond into a C-N bond, offering a more atom-economical route to amines. Research is ongoing to develop catalysts that can perform this transformation with high selectivity for specific C-H bonds, enabling the synthesis of complex amines from simple hydrocarbon precursors. google.com

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which is an efficient way to build molecular diversity. Recent developments, such as visible-light-mediated carbonyl alkylative amination, are providing new pathways to α-branched amines. cymitquimica.comgoogle.com

Asymmetric Hydrogenation: The asymmetric hydrogenation of imines is a direct and efficient method for preparing valuable α-chiral amines and has seen significant progress through the development of new chiral catalysts. tdx.catscribd.com

While a specific synthesis for the (2S)-enantiomer of 2,5,5-trimethylhexan-1-amine (B13528219) is not prominent in the literature, the general synthesis of its racemic form can be achieved through methods like the reduction of a corresponding nitrile or oxime, for instance, using reagents like lithium aluminum hydride (LiAlH₄). beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5,5-trimethylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGVUKPZFXLALM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2s 2,5,5 Trimethylhexan 1 Amine

Formation of Advanced Molecular Architectures

The primary amine group of (2S)-2,5,5-Trimethylhexan-1-amine serves as a key functional group for the construction of more complex molecules. The steric bulk surrounding this amine group presents both challenges and opportunities in synthetic chemistry, often requiring tailored reaction conditions to achieve the desired products.

Carbodiimide (B86325) and Guanidine (B92328) Synthesis from Amine Precursors

The transformation of primary amines into carbodiimides and guanidines represents a cornerstone of synthetic organic chemistry, providing access to a wide array of compounds with significant applications.

Carbodiimide Synthesis

The synthesis of carbodiimides from primary amines can be achieved through several established methods. For a sterically hindered amine like this compound, the formation of a symmetrical carbodiimide, N,N'-bis((2S)-2,5,5-trimethylhexyl)carbodiimide, would typically involve the dehydration of the corresponding urea (B33335) precursor. This process often employs dehydrating agents such as tosyl chloride or the Appel reagent (triphenylphosphine and carbon tetrachloride). The initial formation of the urea can be accomplished by reacting the amine with a carbonyl source like phosgene (B1210022) or a safer alternative such as triphosgene, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. The significant steric hindrance of the amine may necessitate more forcing reaction conditions, such as elevated temperatures, to drive the reaction to completion.

Unsymmetrical carbodiimides can also be synthesized, for instance, by reacting the primary amine with an isocyanate to form a urea, which is then dehydrated. researchgate.net Another approach involves the reaction of isocyanides with amines in the presence of an iodine-based oxidizing system. acs.org

Interactive Table 1: Plausible Reaction for Symmetrical Carbodiimide Synthesis

| Reactant | Reagents | Product |

| This compound | 1. Carbonyl source (e.g., Triphosgene) + Base2. Dehydrating agent (e.g., Tosyl chloride) | N,N'-bis((2S)-2,5,5-trimethylhexyl)carbodiimide |

Guanidine Synthesis

The synthesis of guanidines from primary amines involves reaction with a guanylating agent. The choice of this agent is critical when dealing with sterically hindered amines. While classical methods exist, modern approaches often utilize amidines as precursors, which can be converted in situ to carbodiimides and then reacted with an amine to form the guanidine. uantwerpen.be This method has been shown to be effective for a broad scope of amines, including those that are sterically hindered. uantwerpen.be Another strategy involves the use of Vilsmeier salts derived from tetra-alkylureas, which react with primary aliphatic amines to yield sterically hindered penta-alkyl guanidines. rsc.orgrsc.orgworldscientific.com Common amide coupling reagents like HATU have also been repurposed for the guanylation of aliphatic amines. nih.gov

For this compound, a plausible route to a substituted guanidine would involve its reaction with a suitable guanylating agent, potentially requiring catalysis or elevated temperatures to overcome the steric barrier.

Interactive Table 2: Potential Guanylation Reaction Strategies

| Reactant | Guanylating Strategy | Potential Product |

| This compound | Reaction with amidine-based reagents | Substituted guanidine |

| This compound | Reaction with Vilsmeier salts | Sterically hindered penta-alkyl guanidine |

| This compound | Repurposed amide coupling reagents (e.g., HATU) | 2-substituted tetramethylguanidine derivative |

Polymeric and Oligomeric Amine Derivatives (e.g., amine-terminated polyamides)

The primary amine functionality of this compound allows it to be incorporated into polymeric and oligomeric structures, either as a monomer or as a chain-capping agent.

Amine-Terminated Polyamides

In polyamide synthesis, primary amines can be utilized to control the polymer's molecular weight and to introduce specific end-group functionalities. When this compound is included in a polycondensation reaction between a diamine and a diacid (or a diacid derivative like a diacyl chloride), it acts as a chain terminator, capping one end of the growing polymer chain. unina.itgoogle.comgoogleapis.com

The stoichiometry of the monomers and the capping agent is a critical parameter that dictates the final average molecular weight of the polyamide. The incorporation of the bulky (2S)-2,5,5-trimethylhexyl group at the chain end is expected to influence the physical properties of the resulting polymer, such as its solubility in organic solvents and its thermal characteristics, by disrupting the regular packing and inter-chain hydrogen bonding typically found in polyamides. researchgate.net

The synthesis of oligomeric amine derivatives follows similar principles, where a higher ratio of the monofunctional amine to the difunctional monomers is used to produce shorter polymer chains. These oligomers can have applications as surfactants, dispersants, or as building blocks for more complex macromolecular structures.

Interactive Table 3: Representative Polyamide Synthesis with Amine Termination

| Monomers | Chain Terminator | Resulting Polymer Structure |

| Diamine (e.g., Hexamethylenediamine)Diacyl Chloride (e.g., Adipoyl chloride) | This compound | Amine-terminated polyamide with a (2S)-2,5,5-trimethylhexyl end-group |

Advanced Spectroscopic and Analytical Characterization of 2s 2,5,5 Trimethylhexan 1 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (2S)-2,5,5-Trimethylhexan-1-amine. It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the confirmation of its constitution, configuration, and conformation.

Detailed Carbon-13 and Proton NMR Assignments

While specific experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the analysis of related structures such as 2,2,5-trimethylhexane (B165478) and other primary amines. chemicalbook.comchemicalbook.comspectrabase.com The presence of the primary amine group at the C1 position significantly influences the chemical shifts of the adjacent protons and carbons.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the carbon bearing the amine group (C1) would appear as a diastereotopic multiplet due to the adjacent chiral center (C2). The single proton on the chiral carbon (C2) would also be a multiplet, coupled to the protons on C1 and C3. The nine protons of the sterically hindered tert-butyl group at C5 are expected to produce a sharp singlet, being chemically equivalent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon attached to the nitrogen (C1) would be significantly shifted downfield compared to a simple alkane. The chemical shifts for the carbon skeleton can be estimated by comparison to compounds like 2,2,5-trimethylhexane. chemicalbook.comspectrabase.com

Predicted NMR Data for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C1 (-CH₂NH₂) | ~2.5 - 2.8 (m) | ~45-50 |

| C2 (-CH) | ~1.5 - 1.8 (m) | ~35-40 |

| C3 (-CH₂) | ~1.1 - 1.4 (m) | ~38-42 |

| C4 (-CH₂) | ~1.0 - 1.3 (m) | ~22-26 |

| C5 (-C(CH₃)₃) | - | ~30-35 |

| C6, C7, C8 (-C(CH₃)₃) | ~0.85 (s, 9H) | ~28-32 |

| C9 (-CH₃) | ~0.90 (d, 3H) | ~16-20 |

2D NMR Techniques for Structural Elucidation

To confirm the assignments made from 1D NMR spectra and to fully elucidate the structure, a suite of 2D NMR experiments would be employed. tib.eu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the proton on C2 and the protons on C1 and C3, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons, such as C5, by observing correlations from the protons of the tert-butyl methyl groups (C6, C7, C8) and the protons on C4 to the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is crucial for determining the molecule's preferred conformation and confirming stereochemical assignments.

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a chiral compound like this compound is critical. Chiral chromatography, using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is the standard method for this purpose. tdx.cat The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

For GC analysis, the amine may need to be derivatized to improve its volatility and interaction with the CSP. nist.govnih.gov Common CSPs for GC are based on cyclodextrin (B1172386) derivatives. researchgate.netsemanticscholar.org For HPLC, a variety of CSPs are commercially available, often based on polysaccharides or Pirkle-type phases, which can frequently separate underivatized amines. tdx.cat The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two separated enantiomers. A racemic sample would be analyzed first to establish the retention times of both the (S) and (R) enantiomers.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement.

Molecular Weight: The monoisotopic mass of this compound (C₉H₂₁N) is 143.1674 g/mol . nih.gov An HRMS measurement would confirm this value, thereby validating the molecular formula.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule would be expected to undergo characteristic fragmentation. Key predicted fragmentation pathways include:

Alpha-cleavage: The bond between C1 and C2 is likely to break, resulting in the formation of a stable iminium ion [CH₂=NH₂]⁺ at m/z = 30. This is typically a dominant peak for primary amines.

Loss of a methyl group: Cleavage of a methyl radical from the tert-butyl group would result in a fragment ion at m/z = 128 (M-15).

Loss of the tert-butyl group: Cleavage of the C4-C5 bond would lead to the loss of a tert-butyl radical (57 Da), resulting in a fragment at m/z = 86.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The data for the alkane backbone can be inferred from similar structures like 2,2,5-trimethylhexane. nist.gov

N-H Stretching: Primary amines typically show a medium-intensity doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

N-H Bending (Scissoring): A strong, broad band is expected between 1590-1650 cm⁻¹ .

C-H Stretching: Strong bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) arise from the aliphatic C-H bonds.

C-N Stretching: A medium to weak band is expected in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the non-polar hydrocarbon backbone would likely give strong Raman signals, whereas the polar amine group vibrations would be weaker.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Strong, Broad |

| C-H Bend (methyl & methylene) | 1370 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Weak |

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable to derivatives/salts)

X-ray crystallography provides the ultimate proof of a molecule's three-dimensional structure, including its absolute stereochemistry. However, obtaining a single crystal suitable for analysis can be challenging, especially for low-melting-point liquids like many simple amines.

For this compound, which is likely a liquid at room temperature, forming a crystalline salt (e.g., hydrochloride, tartrate) or a derivative is the most viable strategy for X-ray analysis. researchgate.net If a suitable crystal of a salt or a derivative containing a heavy atom is obtained, anomalous dispersion methods (Flack parameter) can be used to unambiguously determine the (S) absolute configuration at the C2 stereocenter. The crystal structure would also reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state.

Computational and Theoretical Investigations of 2s 2,5,5 Trimethylhexan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (2S)-2,5,5-Trimethylhexan-1-amine. These methods, grounded in quantum mechanics, can predict molecular geometry, electronic structure, and other properties with high accuracy.

Conformational Analysis and Energy Landscapes

Any non-rigid molecule, such as this compound, can exist in various spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the transition states that connect them.

A systematic conformational search would be the first step. This involves rotating the single bonds of the molecule and calculating the energy of each resulting conformation. The resulting data would be used to construct a potential energy landscape, which maps the energy of the molecule as a function of its geometry. The lowest energy conformation, or global minimum, represents the most stable structure of the molecule. For this compound, key dihedral angles to be investigated would include the C-C bonds in the hexyl chain and the C-N bond.

| Dihedral Angle | Description | Expected Impact on Energy |

| C1-C2 | Rotation around this bond would influence the orientation of the aminomethyl group relative to the chiral center. | Significant |

| C2-C3 | This rotation would affect the relative positions of the methyl group at C2 and the rest of the hexyl chain. | Moderate |

| C4-C5 | Rotation around this bond would alter the orientation of the bulky tert-butyl group. | High |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.comucsb.edu Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comucsb.edu

For this compound, the HOMO would likely be localized on the lone pair of the nitrogen atom in the amine group, making this site the primary center for nucleophilic attack. The energy of the HOMO would indicate its nucleophilicity; a higher HOMO energy suggests a stronger nucleophile. The LUMO, on the other hand, would likely be distributed over the σ* anti-bonding orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity.

| Orbital | Expected Localization | Predicted Reactivity |

| HOMO | Nitrogen lone pair | Nucleophilic center |

| LUMO | σ* orbitals of C-N and C-H bonds | Electrophilic sites for certain reactions |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, which are often difficult to study experimentally.

Transition State Calculations and Activation Energies

To model a reaction involving this compound, one would first identify the reactants, products, and any intermediates. The next step would be to locate the transition state (TS) on the potential energy surface. The TS is a first-order saddle point, representing the highest energy point along the reaction coordinate. nih.gov

Various computational methods can be used to find the TS geometry. Once located, frequency calculations are performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. nih.gov A lower activation energy implies a faster reaction.

Solvent Effects on Reaction Thermodynamics and Kinetics

Reactions are typically carried out in a solvent, which can significantly influence their thermodynamics and kinetics. ajgreenchem.com Computational models can account for solvent effects using either explicit or implicit solvation models.

Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org These models are more computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes the reactants, products, and transition states. chemrxiv.org For a reaction involving the polar amine group of this compound, polar solvents would be expected to have a significant impact on the reaction rates and equilibria by stabilizing charged intermediates and transition states. researchgate.net

Prediction of Physicochemical Parameters Relevant to Research

Computational methods can also be used to predict various physicochemical properties of this compound, which are crucial for its handling, purification, and application in research. documentsdelivered.com

Quantitative Structure-Property Relationship (QSPR) models are often employed for this purpose. These models correlate the structural features of a molecule with its physicochemical properties. Some of the key parameters that could be predicted are listed in the table below.

| Property | Predicted Value (Theoretical) | Significance |

| Molecular Weight | 143.28 g/mol | Fundamental property |

| pKa | ~10-11 | Indicates the basicity of the amine group |

| LogP | ~3-4 | Predicts the lipophilicity and partitioning between water and octanol |

| Boiling Point | ~180-200 °C | Important for purification and reaction conditions |

| Vapor Pressure | Low | Indicates low volatility |

It is important to reiterate that the values and specific details provided in this article are theoretical and based on the general principles of computational chemistry applied to the structure of this compound. Actual experimental or high-level computational studies would be required to provide precise and validated data for this specific compound.

Solubility Parameters for Solvent Selection and Formulation Development

Solubility parameters are numerical values that provide a practical way to predict the degree of interaction between materials, making them invaluable for solvent selection and formulation development. The most common are the Hansen Solubility Parameters (HSP), which are based on the principle that "like dissolves like." wikipedia.orghansen-solubility.com HSP theory divides the total cohesion energy of a substance into three components:

δD (Dispersion forces): Arising from atomic and molecular interactions.

δP (Polar forces): Stemming from dipolar intermolecular forces.

δH (Hydrogen bonding): Representing the energy from hydrogen bonds.

Each of these parameters is measured in MPa0.5. wikipedia.org Together, these three parameters can be considered as coordinates in a three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be soluble in one another. wikipedia.org

For a compound like this compound, a primary amine, the hydrogen bonding component (δH) would be significant due to the presence of the -NH2 group, which can act as both a hydrogen bond donor and acceptor. hansen-solubility.comresearchgate.net The branched aliphatic structure would contribute to the dispersion forces (δD).

Table 1: Illustrative Hansen Solubility Parameters (HSP) for a Representative Amine

| Compound Name | CAS Number | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) |

| Isopropyl Amine | 75-31-0 | 14.8 | 4.4 | 6.6 |

This table is for illustrative purposes only and does not represent the values for this compound. stevenabbott.co.uk

The determination of these parameters for this compound would require either experimental testing or, more commonly, prediction using group contribution methods or specialized software that calculates these values based on the molecular structure.

Ligand Binding Affinity Predictions (if acting as a ligand)

Predicting the binding affinity of a ligand to a biological target, such as a protein or receptor, is a cornerstone of modern drug discovery and molecular biology. nih.govnih.gov This process is often carried out using computational methods like molecular docking and, increasingly, deep learning models. nih.govmdpi.comarxiv.org These methods aim to predict the strength of the interaction, often expressed as a binding affinity value (e.g., Ki, Kd, or IC50).

For a molecule such as this compound to act as a ligand, its amine group could form crucial hydrogen bonds and electrostatic interactions within a binding pocket of a target protein. acs.org The trimethylhexane portion of the molecule would likely engage in hydrophobic or van der Waals interactions.

Computational prediction of ligand binding affinity typically involves:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target to form a stable complex. Scoring functions are then used to estimate the binding affinity.

Deep Learning Models: These models learn from large datasets of known protein-ligand interactions to predict binding affinities for new compounds. nih.govnih.gov They can utilize various inputs, including 2D graph representations of ligands and 3D structural information of proteins. mdpi.com

Specific ligand binding affinity predictions for this compound are not available without a specified biological target. A hypothetical analysis would require defining a target protein, followed by computational docking simulations and scoring to predict its binding affinity. The results would typically be presented in a data table format, as shown below for a hypothetical interaction.

Table 2: Hypothetical Ligand Binding Affinity Prediction Data

| Ligand | Target Protein | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| This compound | Hypothetical Receptor X | Value not available | Residues not identified |

This table is for illustrative purposes only, as no specific binding affinity data for this compound is publicly available.

The accuracy of such predictions is a continuous area of research, with newer deep learning and meta-modeling approaches showing improved performance over traditional scoring functions. arxiv.org

Applications in Chemical Research and Advanced Materials Science Non Clinical Focus

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereospecific nature of (2S)-2,5,5-Trimethylhexan-1-amine makes it a crucial starting material in asymmetric synthesis, where the control of stereochemistry is paramount for the desired functionality of the final product. Chiral amines, in general, are fundamental in the creation of optically enriched products. psu.eduacs.org

Precursor for Bioactive Molecules (e.g., peptidomimetics)

This compound can serve as a precursor in the synthesis of peptidomimetics. bac-lac.gc.ca Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. The incorporation of the bulky and chiral 2,5,5-trimethylhexyl group can impart specific conformational constraints and lipophilicity to the resulting molecule, which can be crucial for its biological activity. Azabicycloalkane amino acids, a class of peptidomimetics, often maintain the high efficacy of peptide drugs while having enhanced pharmacokinetic properties. bac-lac.gc.ca

Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral amines are extensively used as ligands in metal-based catalysts for asymmetric reactions. psu.eduacs.org These chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic transformation, leading to the preferential formation of one enantiomer over the other. chinesechemsoc.org While specific examples detailing the use of this compound for this purpose are not prevalent in the reviewed literature, its structural features are analogous to other chiral primary amines that have been successfully employed in the development of catalysts for a broad range of asymmetric transformations. acs.orgrsc.org The development of new chiral ligands is a continuous effort in chemical research to achieve higher selectivity and efficiency in asymmetric synthesis. chinesechemsoc.org

Application in Polymer Chemistry and Advanced Materials

The reactivity of the primary amine group in this compound, along with its branched alkyl chain, makes it and its structural isomer, 3,5,5-trimethylhexan-1-amine (B1266292), suitable for various applications in polymer science.

Amine Curing Agents and Accelerators in Epoxy Resin Systems

Amines are a diverse and widely used class of curing agents for epoxy resins, enabling the formation of cross-linked thermoset polymers with a broad range of properties. threebond.co.jppcimag.com Aliphatic amines like 3,5,5-trimethylhexan-1-amine can function as curing agents, reacting with the epoxy groups to form a durable polymer network. threebond.co.jppolymerinnovationblog.com The choice of amine curing agent significantly influences the processing characteristics and the final mechanical and thermal properties of the cured epoxy system. pcimag.comnih.gov

The reaction between the primary amine and the epoxy ring opens the epoxide, leading to the formation of secondary and tertiary amines and a cross-linked polymer structure. threebond.co.jppolymerinnovationblog.com The stoichiometry between the amine hydrogen and the epoxy groups is a critical factor in achieving optimal properties. google.com

Table 1: General Properties of Amine Curing Agents for Epoxy Resins

| Property | Description |

| Reactivity | The speed at which the amine reacts with the epoxy resin, affecting pot life and curing time. threebond.co.jp |

| Glass Transition Temperature (Tg) | The temperature at which the cured polymer transitions from a rigid to a more flexible state. pcimag.com |

| Mechanical Properties | Includes tensile strength, modulus, and impact resistance of the cured resin. google.com |

| Chemical Resistance | The ability of the cured resin to withstand exposure to various chemicals. threebond.co.jp |

This table provides a general overview of the properties influenced by amine curing agents.

Synthesis of Hyperbranched Polyamides and Other Amine-Terminated Polymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Amine-terminated hyperbranched polyamides are a class of these polymers that can be synthesized using monomers containing amine functionalities. rsc.orgsemanticscholar.org While direct synthesis using this compound is not explicitly detailed, the principles of using amine-containing monomers are well-established. For instance, hyperbranched polyamides can be prepared through the polycondensation of A2 and B3 type monomers, where one monomer has two reactive sites and the other has three. researchgate.net These polymers are known for their good solubility in organic solvents and high thermal stability. rsc.orgresearchgate.net

Contributions to Catalysis and Mechanistic Organic Chemistry

Ligand Design for Transition Metal Catalysis (e.g., for iron complexes)

In transition metal catalysis, organic molecules known as ligands bind to a central metal atom, modifying its electronic properties and steric environment to control reactivity and selectivity. The amine functional group is a common coordination site for metals.

Research into C-H amination, a powerful reaction that transforms a carbon-hydrogen bond into a carbon-nitrogen bond, has explored the use of high-spin ferrous (Iron II) complexes. harvard.edu In this context, 2,5,5-trimethylhexan-1-amine (B13528219) serves as a key synthetic precursor for generating an azide (B81097) reagent, 2-azido-2,5,5-trimethylhexane. harvard.edu This azide is then used in conjunction with an iron(II)-dipyrromethene catalyst to achieve the amination of C-H bonds. harvard.edugoogle.com The process is believed to proceed through a nitrene transfer mechanism, where the azide loses N₂ to generate a highly reactive iron-nitrene intermediate that then functionalizes the C-H bond. google.com

The bulky 2,5,5-trimethylhexane group, derived from the parent amine, is crucial in these reactions, influencing the stability and reactivity of the azide and the resulting nitrene intermediate.

Table 1: Role of 2,5,5-Trimethylhexan-1-amine as a Synthetic Precursor in Iron-Catalyzed C-H Amination

| Precursor Compound | Target Reagent | Catalytic System | Application |

|---|

Supramolecular Interactions and Host-Guest Chemistry (e.g., in Nazarov cyclization catalysis)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent bonds, such as hydrogen bonds or van der Waals forces. In catalysis, self-assembled molecular hosts can encapsulate guest molecules (substrates) to create a unique reaction environment, mimicking the function of enzymes. acs.org This "host-guest" interaction can lead to significant rate enhancements and control over reaction pathways.

One notable example of supramolecular catalysis is the acceleration of the Nazarov cyclization, a carbon-carbon bond-forming reaction, within a water-soluble, self-assembled tetrahedral cage (K₁₂Ga₄L₆). acs.orgresearchgate.net This host encapsulates protonated pentadienol substrates, stabilizing the reaction's transition state and achieving rate enhancements of over a million-fold compared to the uncatalyzed reaction. acs.org

While the principles of host-guest chemistry and supramolecular catalysis are well-established, and amines can be suitable guests for certain molecular hosts, the scientific literature available does not indicate a specific role for this compound in this context. There is no evidence from the reviewed sources of its use as a guest or part of a supramolecular structure for applications such as catalyzing the Nazarov cyclization.

Future Research Directions and Emerging Trends for 2s 2,5,5 Trimethylhexan 1 Amine

Development of More Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of chiral amines is a key area of focus. Future research on (2S)-2,5,5-Trimethylhexan-1-amine will undoubtedly prioritize the development of environmentally benign and efficient synthetic routes that minimize waste and energy consumption.

One of the most promising avenues is the application of biocatalysis . nih.govmdpi.com Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer highly selective and efficient methods for the synthesis of chiral amines under mild reaction conditions. nih.govmdpi.com Researchers are expected to explore the use of engineered enzymes to catalyze the asymmetric amination of a suitable ketone or aldehyde precursor to produce this compound with high enantiopurity. nih.gov The use of whole-cell biocatalysts is another area of interest, as it can simplify the process and reduce costs associated with enzyme purification. acs.orgrsc.org

Another key strategy is the implementation of hydrogen borrowing catalysis . mdpi.comrsc.org This atom-economical method utilizes alcohols as starting materials, which are temporarily oxidized to an aldehyde or ketone intermediate that then undergoes reductive amination. This process generates water as the only byproduct, making it a highly sustainable alternative to traditional methods that often rely on stoichiometric reagents. mdpi.com The development of novel homogeneous and heterogeneous catalysts will be crucial for the efficient application of this methodology to the synthesis of sterically hindered amines like this compound.

Furthermore, the reductive amination of carboxylic acids presents a green and efficient route to amines. researchgate.net This one-pot reaction, utilizing hydrogen and ammonia (B1221849), offers a direct pathway from readily available carboxylic acids to the corresponding primary amines, avoiding multiple steps and the generation of significant waste. researchgate.net Research into robust and recyclable catalysts for this transformation will be instrumental in its application for the synthesis of complex amines.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The steric hindrance and chirality of this compound present both challenges and opportunities for exploring novel reactivity and developing new derivatization strategies. Understanding and harnessing the unique reactivity of this amine will be a key focus of future research.

The development of catalytic methods for the functionalization of sterically hindered primary amines is a rapidly advancing area. For instance, recent breakthroughs in catalytic diazene (B1210634) synthesis allow for the deaminative functionalization of sterically hindered amines, enabling the conversion of the C-N bond to C-halogen, C-H, C-O, C-S, C-Se, and C-C bonds. This opens up a wide range of possibilities for creating novel derivatives of this compound with diverse functionalities.

Another important area of exploration is the palladium-catalyzed arylation of hindered primary amines . While challenging, recent advances in ligand design have enabled the efficient coupling of sterically demanding amines with a variety of aryl and heteroaryl halides. This allows for the synthesis of a new class of chiral N-aryl amines derived from this compound, which could have applications in medicinal chemistry and materials science.

Furthermore, the unique stereoelectronic properties of this chiral amine make it an interesting candidate as a chiral auxiliary or ligand in asymmetric catalysis . Future research will likely focus on synthesizing derivatives of this compound that can be used to control the stereochemical outcome of various chemical reactions, leading to the efficient synthesis of other valuable chiral molecules.

Advanced Applications in Smart Materials and Responsive Systems

The incorporation of chiral and sterically hindered amines into polymeric structures can lead to the development of "smart" materials with unique responsive properties. The specific stereochemistry and bulky nature of this compound make it a promising building block for such advanced materials.

One potential application lies in the creation of stimuli-responsive polymers . The amine group can act as a pH-responsive center, leading to changes in the polymer's conformation, solubility, or self-assembly behavior in response to changes in the acidity of the environment. The steric bulk of the trimethylhexyl group could influence the packing of the polymer chains, potentially leading to novel and highly sensitive responsive systems.

Another exciting avenue is the development of chiral recognition materials . By incorporating this compound into a polymer matrix, it may be possible to create materials that can selectively bind to or interact with other chiral molecules. This could have applications in enantioselective separations, sensing, and asymmetric catalysis.

Furthermore, the amine functionality could be utilized in the design of self-healing polymers . The amine group can participate in reversible bond formation, such as hydrogen bonding or dynamic covalent bonds, which can enable the material to repair itself after damage. The steric hindrance of the amine could play a role in controlling the kinetics and efficiency of the self-healing process.

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, from reaction prediction to materials discovery. mdpi.commdpi.com These powerful computational tools are expected to play a significant role in accelerating research and development related to this compound.

Predictive modeling will be a key application of AI and ML. By training algorithms on large datasets of chemical reactions and molecular properties, it will be possible to predict the reactivity, properties, and potential applications of this compound and its derivatives with high accuracy. wiley.comresearchgate.net This can significantly reduce the need for time-consuming and expensive trial-and-error experimentation. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological or material properties. nih.gov

Finally, computational chemistry methods, guided by machine learning, will provide deeper insights into the fundamental properties of this compound. mdpi.com These methods can be used to model its conformational preferences, electronic structure, and interactions with other molecules, providing a rational basis for the design of new catalysts, materials, and biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.